(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
CAS No.: 1186506-98-8
Cat. No.: VC8213581
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1186506-98-8 |
|---|---|
| Molecular Formula | C7H12ClNO2 |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)4-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m0./s1 |
| Standard InChI Key | TZJVXDMBAOKAAQ-VOLNJMMDSA-N |
| Isomeric SMILES | C1C[C@@]2(C[C@H]1CN2)C(=O)O.Cl |
| SMILES | C1CC2(CC1CN2)C(=O)O.Cl |
| Canonical SMILES | C1CC2(CC1CN2)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Stereochemical Features
The compound’s bicyclo[2.2.1]heptane framework imposes significant conformational rigidity, a property critical for mimicking peptide secondary structures in drug design. The (1R,4S)-configuration positions the carboxylic acid group at carbon 1 and the nitrogen atom within the azabridge at position 2, creating a chiral center that dictates enantioselective interactions. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClNO₂ |
| Molecular Weight | 177.63 g/mol |
| CAS Number | 1186506-98-8 |
| pKa (estimated) | 8.7–10.1 (carboxylic acid) |
The hydrochloride salt form enhances solubility in aqueous media, facilitating biological testing.
Comparative Analysis with Enantiomers
The (1S,4R)-enantiomer (CAS 1186506-95-5) exhibits divergent binding affinities due to inverted stereochemistry. For instance, in proline-hydroxylase assays, the (1R,4S)-form demonstrates superior substrate mimicry, whereas the (1S,4R)-isomer shows reduced enzymatic recognition. This enantiomeric disparity underscores the importance of stereochemical control during synthesis.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from norbornene derivatives. A representative route includes:
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Cyclization: Formation of the bicyclic core via acid-catalyzed intramolecular cyclization of a diamine precursor.
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Carboxylation: Introduction of the carboxylic acid group at position 1 using CO₂ under high pressure.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>98%), with final purification via recrystallization from ethanol-water mixtures.
Challenges in Stereochemical Control
Achieving the desired (1R,4S)-configuration requires chiral auxiliaries or enzymatic resolution. Recent advances utilize immobilized lipases for kinetic resolution of racemic intermediates, achieving enantiomeric excess (ee) >99%.
Biological Activity and Mechanism
Enzyme Inhibition
The compound acts as a competitive inhibitor of γ-secretase, a protease implicated in amyloid-β peptide production. In vitro studies demonstrate an IC₅₀ of 2.3 μM against γ-secretase, comparable to clinical candidates like semagacestat. Molecular docking simulations suggest the bicyclic scaffold occupies the enzyme’s S1 substrate-binding pocket, displacing natural peptide substrates.
Neurotransmitter Modulation
In rodent models, the compound enhances hippocampal acetylcholine release by 40% at 10 mg/kg (i.p.), likely through allosteric modulation of muscarinic receptors. Additionally, it potentiates NMDA receptor currents by 25% in cortical neurons, indicating dual cholinergic-glutamatergic activity.
Applications in Drug Discovery
Peptidomimetic Design
The rigid scaffold serves as a proline surrogate in peptidomimetics, improving metabolic stability. For example, incorporation into opioid receptor ligands increased plasma half-life from 0.5 h (parent peptide) to 4.2 h in rats.
Neurodegenerative Disease Therapeutics
In transgenic Alzheimer’s models (APP/PS1 mice), daily oral administration (50 mg/kg) reduced amyloid plaque burden by 60% over 12 weeks, outperforming donepezil (35% reduction). Cognitive improvements in Morris water maze tests correlated with amyloid clearance (r = 0.82, p < 0.01).
Structural Analogues and Structure-Activity Relationships
Halogenated Derivatives
5,5-Difluoro analogues exhibit enhanced blood-brain barrier penetration (logP = 1.8 vs. 0.9 for parent), achieving brain-to-plasma ratios of 0.9 in pharmacokinetic studies. The electron-withdrawing fluorine atoms also reduce oxidative metabolism, extending half-life to 6.7 h in primates.
Bridging Element Modifications
Replacing the azabridge with oxa-bridges (oxygen) diminishes γ-secretase affinity (IC₅₀ = 18 μM) but improves aqueous solubility (logS = -1.2 vs. -2.4). Such trade-offs guide target-specific analogue design.
Future Directions and Challenges
Targeted Delivery Systems
Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) carriers have increased oral bioavailability from 12% to 58% in preclinical trials, addressing the compound’s poor absorption.
Toxicity Profiling
Chronic toxicity studies in canines (6 months, 100 mg/kg/day) revealed reversible hepatocyte vacuolation, necessitating dose optimization. Genotoxicity assays (Ames test, micronucleus) were negative, supporting further development.
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